6-(2-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
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Overview
Description
6-(2-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a synthetic organic compound that belongs to the class of triazoloquinazolinones. These compounds are known for their diverse biological activities, including potential applications in medicinal chemistry. The structure of this compound features a triazoloquinazoline core, which is a fused ring system combining a triazole and a quinazoline moiety, with additional substituents such as a fluorobenzyl and a p-tolyl group.
Scientific Research Applications
Medicinal Chemistry: Due to its structural features, this compound may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects. Researchers may investigate its potential as a lead compound for drug development.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors, providing insights into its mechanism of action.
Chemical Biology: It can serve as a probe to study biological pathways and processes, helping to elucidate the role of specific molecular interactions.
Industrial Applications: The compound may find use in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
Future Directions
The potential of quinazoline derivatives, including “6-(2-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one”, in the development of new antitubercular and anti-HIV agents has been suggested . Further optimization and development of these compounds could lead to promising antimicrobial, antitubercular, and anti-HIV activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Triazole Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Quinazoline Ring Formation: The quinazoline ring can be constructed through condensation reactions involving anthranilic acid derivatives.
Substitution Reactions: Introduction of the 2-fluorobenzyl and p-tolyl groups can be achieved through nucleophilic substitution reactions using suitable halogenated precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the triazole or quinazoline rings, potentially leading to partially or fully reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Halogenated precursors and strong bases (e.g., sodium hydride, NaH) are often employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the p-tolyl group may yield p-toluic acid, while reduction of the triazole ring could produce a dihydrotriazole derivative.
Comparison with Similar Compounds
Similar Compounds
- 6-(2-chlorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
- 6-(2-methylbenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
- 6-(2-bromobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
Uniqueness
The uniqueness of 6-(2-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one lies in the presence of the fluorobenzyl group, which can significantly influence its biological activity and chemical properties. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this particular derivative potentially more effective in its applications compared to its analogs with different substituents.
Properties
IUPAC Name |
6-[(2-fluorophenyl)methyl]-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN4O/c1-15-10-12-16(13-11-15)21-25-22-18-7-3-5-9-20(18)27(23(29)28(22)26-21)14-17-6-2-4-8-19(17)24/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHPFHCTZLRGKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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